
3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride
描述
3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1185298-23-0 . It has a molecular weight of 268.57 . The IUPAC name for this compound is 3-(2,4-dichlorophenoxy)pyrrolidine hydrochloride .
Molecular Structure Analysis
The Inchi Code for 3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride is1S/C10H11Cl2NO.ClH/c11-7-1-2-10(9(12)5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H . The molecular formula is C10H12Cl3NO . Physical And Chemical Properties Analysis
The molecular weight of 3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride is 268.57 . The molecular formula is C10H12Cl3NO .科学研究应用
Proteomics Research
3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound can be used as a biochemical tool to modify proteins or to inhibit certain protein-protein interactions, aiding in the understanding of protein dynamics within cells .
Chemical Synthesis
In the field of chemical synthesis, this compound serves as a building block for creating more complex molecules. Its dichlorophenoxy group is particularly useful for introducing chlorinated aromatic structures into new compounds, which can have various applications in medicinal chemistry .
Material Science
Researchers in material science may employ 3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride to synthesize novel materials with specific properties, such as enhanced durability or conductivity. The pyrrolidine ring can impart flexibility to the molecular structure, influencing the physical properties of the synthesized materials .
Chromatography
Chromatography, a technique for separating mixtures, can benefit from this compound when used as a stationary phase modifier. Its unique structure may help in achieving better separation of complex mixtures, especially in the analysis of environmental samples or pharmaceuticals .
Analytical Chemistry
In analytical chemistry, 3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride could be used as a reagent or a standard in quantitative analysis. Its well-defined structure and properties make it suitable for calibration curves and method development .
Antibacterial Research
The compound’s structure allows for its use in antibacterial research. By modifying the pyrrolidine ring or the dichlorophenoxy group, researchers can investigate the antibacterial activity of new derivatives and potentially develop new antibiotics .
Enzyme Inhibition Studies
3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride: may act as an inhibitor for certain enzymes. Studying its interaction with enzymes can lead to insights into enzyme mechanisms and the development of enzyme-based assays .
Drug Discovery
Lastly, in drug discovery, this compound’s framework can be used to create novel drug candidates. Its molecular backbone provides a versatile scaffold that can be functionalized to target a variety of biological receptors or pathways .
安全和危害
属性
IUPAC Name |
3-(2,4-dichlorophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO.ClH/c11-7-1-2-10(9(12)5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHALAVOIZSMES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663054 | |
| Record name | 3-(2,4-Dichlorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride | |
CAS RN |
1185298-23-0 | |
| Record name | 3-(2,4-Dichlorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



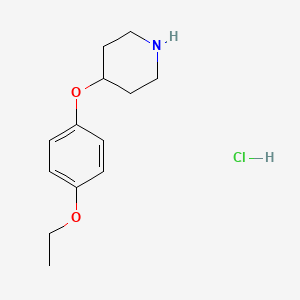

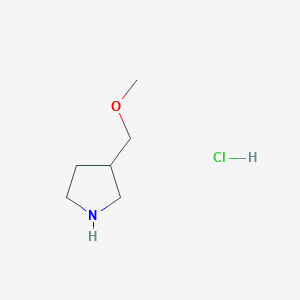
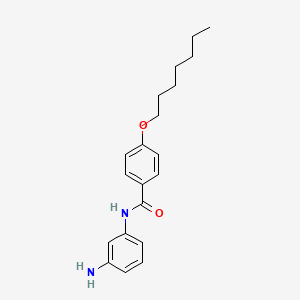

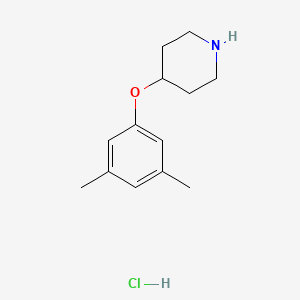
![4-[4-(tert-Butyl)phenoxy]piperidine hydrochloride](/img/structure/B1388729.png)

![2-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride](/img/structure/B1388732.png)
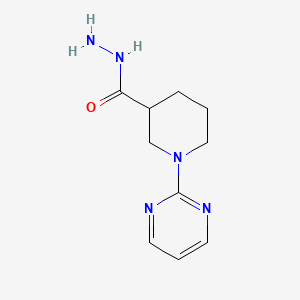

![4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine](/img/structure/B1388739.png)
![3-[(2-Propynyloxy)methyl]piperidine hydrochloride](/img/structure/B1388740.png)
![3-[(3-Methylbenzyl)oxy]piperidine](/img/structure/B1388741.png)